molecular formula C6H9ClO2S B1425993 Cyclohex-3-ene-1-sulfonyl chloride CAS No. 854724-91-7

Cyclohex-3-ene-1-sulfonyl chloride

Cat. No.: B1425993
CAS No.: 854724-91-7
M. Wt: 180.65 g/mol
InChI Key: WMXMQKPNGZDMHX-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is characterized by its colorless to pale yellow liquid appearance and is used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-3-ene-1-sulfonyl chloride can be synthesized through the reaction of cyclohex-3-ene-1-sulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient gas scrubbing systems to manage the by-products. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-3-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohex-3-ene-1-sulfonic acid and hydrogen chloride.

Common Reagents and Conditions:

    Amines: React with this compound under mild conditions to form sulfonamides.

    Alcohols: React under basic conditions to form sulfonate esters.

    Thiols: React under neutral or slightly basic conditions to form sulfonothioates.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Cyclohex-3-ene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohex-3-ene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Cyclohex-3-ene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): An aromatic sulfonyl chloride with a methyl group on the benzene ring.

Uniqueness: this compound is unique due to its cyclohexene ring structure, which imparts different reactivity and steric properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene ring is desired .

Properties

IUPAC Name

cyclohex-3-ene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMQKPNGZDMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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